molecular formula C8H8BrCl2O4P B3052929 Bromoxon CAS No. 4855-62-3

Bromoxon

Cat. No.: B3052929
CAS No.: 4855-62-3
M. Wt: 349.93 g/mol
InChI Key: NVQPSHLVNDJYGG-UHFFFAOYSA-N
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Description

Bromoxon is an organophosphate compound known for its use as an insecticide. It is a derivative of bromophos, where the sulfur atom is replaced by an oxygen atom. This compound is recognized for its high toxicity to insects and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function.

Preparation Methods

Bromoxon is synthesized through the oxidation of bromophos. The reaction involves the replacement of the sulfur atom in bromophos with an oxygen atom. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Bromoxon undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form various by-products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of bromophos or other related compounds.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: In aqueous environments, this compound can hydrolyze to form less toxic products.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bromoxon has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of organophosphate toxicity and enzyme inhibition.

    Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on nerve function and insect physiology.

    Medicine: Research on potential antidotes and treatments for organophosphate poisoning often involves this compound as a reference compound.

    Industry: Utilized in the development and testing of new insecticides and pest control methods.

Mechanism of Action

Bromoxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous stimulation of nerves, causing paralysis and death in insects. The molecular targets involved include the active site serine residue of acetylcholinesterase and other associated pathways.

Comparison with Similar Compounds

Bromoxon is similar to other organophosphate compounds such as:

    Bromophos: The parent compound of this compound, where the sulfur atom is replaced by an oxygen atom in this compound.

    Bromophos-ethyl: Another derivative of bromophos with an ethyl group instead of a methyl group.

    Parathion: A widely used organophosphate insecticide with a similar mechanism of action.

What sets this compound apart is its specific structural modification, which enhances its potency as an acetylcholinesterase inhibitor compared to its parent compound, bromophos .

Properties

IUPAC Name

(4-bromo-2,5-dichlorophenyl) dimethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQPSHLVNDJYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197549
Record name Bromoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4855-62-3
Record name Bromoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bromoxon

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